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molecular formula C7H8N2O B166635 1-Phenylurea CAS No. 64-10-8

1-Phenylurea

Cat. No. B166635
M. Wt: 136.15 g/mol
InChI Key: LUBJCRLGQSPQNN-UHFFFAOYSA-N
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Patent
US08476225B2

Procedure details

To a solution of azaproline VI (20.0 mg, 0.056 mmol) and TEA (9.5 pt, 0.068 mmol) in DCM (400 μL)/MeCN (750 μL) was added phenylisocyanate (7.3 μL, 0.067 mmol). The solution was stirred at rt for 16 h then concentrated in vacuo. The crude residue was purified by silica gel chromatography (ethyl acetate-hexanes) to afford 18.9 mg of phenylurea in 71% yield. LCMS (M+1): 474.84.
Name
azaproline
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.068 mmol
Type
reactant
Reaction Step One
Name
Quantity
750 μL
Type
reactant
Reaction Step One
Quantity
7.3 μL
Type
reactant
Reaction Step One
Name
Quantity
400 μL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[NH:1]1CCCN1C(O)=O.CC#N.[C:12]1([N:18]=[C:19]=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(Cl)Cl>[C:12]1([NH:18][C:19]([NH2:1])=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
azaproline
Quantity
20 mg
Type
reactant
Smiles
N1N(C(=O)O)CCC1
Name
TEA
Quantity
0.068 mmol
Type
reactant
Smiles
Name
Quantity
750 μL
Type
reactant
Smiles
CC#N
Name
Quantity
7.3 μL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
400 μL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography (ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 247.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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